molecular formula C14H22O2 B13777279 3-Phenyl-3-propylpentane-1,5-diol CAS No. 83763-12-6

3-Phenyl-3-propylpentane-1,5-diol

Cat. No.: B13777279
CAS No.: 83763-12-6
M. Wt: 222.32 g/mol
InChI Key: RCNZXFQYVXUHBN-UHFFFAOYSA-N
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Description

3-Phenyl-3-propylpentane-1,5-diol is an organic compound with the molecular formula C14H22O2 and a molecular weight of 222.329 g/mol It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-propylpentane-1,5-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a phenyl-substituted pentane diol with a propyl group. The reaction conditions often include the use of a strong base, such as sodium hydride (NaH), and an alkyl halide, such as propyl bromide (C3H7Br), in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-propylpentane-1,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

    Oxidation: Formation of phenylpropyl ketones or carboxylic acids.

    Reduction: Formation of phenylpropyl alkanes or alcohols.

    Substitution: Formation of phenylpropyl halides or amines.

Scientific Research Applications

3-Phenyl-3-propylpentane-1,5-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Phenyl-3-propylpentane-1,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl and propyl groups can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-3-propylpentane-1,5-diol is unique due to the presence of both phenyl and propyl groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

83763-12-6

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

3-phenyl-3-propylpentane-1,5-diol

InChI

InChI=1S/C14H22O2/c1-2-8-14(9-11-15,10-12-16)13-6-4-3-5-7-13/h3-7,15-16H,2,8-12H2,1H3

InChI Key

RCNZXFQYVXUHBN-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCO)(CCO)C1=CC=CC=C1

Origin of Product

United States

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